9-Anthracenepropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Anthracenepropanol is an organic compound derived from anthracene, characterized by a hydroxyl group attached to a three-carbon chain at the 9-position of the anthracene ring. This compound is known for its applications in various fields, including organic synthesis and material science, due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 9-Anthracenepropanol can be synthesized through several methods. One common approach involves the hydrogenation of 9-anthracenecarboxaldehyde. This reaction typically requires a hydrogenation catalyst such as palladium on carbon and is carried out under a hydrogen atmosphere .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products: The major products formed from these reactions include 9-anthracenecarboxaldehyde, 9-anthracenemethanol, and various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
9-Anthracenepropanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and supramolecular assemblies.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 9-Anthracenepropanol involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a nucleophile, participating in various chemical reactions. In biological systems, its derivatives may interact with cellular components, affecting biochemical pathways and exhibiting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
9-Anthracenemethanol: Similar in structure but with a shorter carbon chain.
9-Anthracenecarboxaldehyde: An aldehyde derivative of anthracene.
9-Anthracenecarboxylic acid: Contains a carboxyl group at the 9-position.
Uniqueness: 9-Anthracenepropanol is unique due to its three-carbon chain, which provides distinct reactivity and properties compared to its shorter-chain counterparts. This structural difference allows for a broader range of chemical modifications and applications .
Eigenschaften
CAS-Nummer |
22689-05-0 |
---|---|
Molekularformel |
C17H16O |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
3-anthracen-9-ylpropan-1-ol |
InChI |
InChI=1S/C17H16O/c18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,12,18H,5,10-11H2 |
InChI-Schlüssel |
QSWUCIYIVJMUMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.